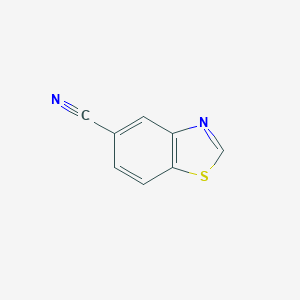

5-Benzotiazolcarbonitrilo

Descripción general

Descripción

5-Benzothiazolecarbonitrile is a useful research compound. Its molecular formula is C8H4N2S and its molecular weight is 160.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Benzothiazolecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzothiazolecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Bioquímica y Química Medicinal

Los benzotiazoles, incluyendo el 5-Benzotiazolcarbonitrilo, han jugado un papel importante en el campo de la bioquímica y la química medicinal debido a su alta actividad farmacéutica y biológica . Ofrecen una amplia gama de actividades biológicas que incluyen anticancerígenas, antibacterianas, antituberculosas, antidiabéticas, antihelmínticas, antitumorales, antivirales, antioxidantes, antiinflamatorias, antiglutamato y antiparkinsonianas, anticonvulsivas, relajantes musculares, neuroprotectoras, inhibidoras de varias enzimas, etc. .

Química Verde

Los benzotiazoles se sintetizan a partir de la condensación de 2-aminobencenotionol con aldehídos/cetonas/ácidos/cloruros de acilo y la ciclación de tioamida o dióxido de carbono (CO2) como materias primas . Este proceso está relacionado con la química verde, que tiene como objetivo reducir o eliminar el uso y la generación de sustancias peligrosas en el diseño, la fabricación y la aplicación de productos químicos. .

Productos Químicos Agrícolas

Los derivados del benzotiazol tienen un amplio espectro de actividades biológicas agrícolas, como antibacterianas, antivirales y herbicidas . Son importantes estructuras de andamiaje heterocíclicas fusionadas en el descubrimiento de productos agroquímicos. . Los benzotiazoles se han utilizado en el desarrollo de herbicidas e insecticidas. .

Potencial Antibacteriano

Los derivados del benzotiazol mostraron actividad antibacteriana inhibiendo la dihidroorotasa, la ADN girasa, la reductasa de uridina difosfato-n-acetil enol piruvilo glucosamina (MurB), la peptidil deformilasa, la aldosa reductasa, la casdihidrofolato reductasa, la reductasa de enoil-acil portadora de proteínas, la dialkilglicina descarboxilasa, la deshidrat .

Materiales de Fluorescencia y Dispositivos Electroluminiscentes

Los benzotiazoles se utilizan ampliamente como materiales de fluorescencia y dispositivos electroluminiscentes debido a su alta actividad farmacéutica y biológica .

Inhibidores de Enzimas

Los benzotiazoles actúan como inhibidores de varias enzimas <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16"

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been reported to exhibit antibacterial activity and interact with bacterial cells and plasmid dna

Mode of Action

Benzothiazole derivatives have been found to exhibit different modes of action based on aryl group substitution, including membrane perturbation and intracellular action due to binding with dna

Biochemical Pathways

Benzothiazole derivatives have been associated with antimicrobial, anticancer, anti-epileptic, and antiviral activities . These activities suggest that 5-Benzothiazolecarbonitrile might interact with multiple biochemical pathways, but further studies are needed to elucidate these interactions.

Pharmacokinetics

The compound’s molecular weight (1602 g/mol) and predicted properties such as melting point (138-140 °C) and boiling point (3214±150 °C) have been reported . These properties could influence its bioavailability, but further studies are needed to confirm this.

Result of Action

Benzothiazole derivatives have been reported to cause significant apoptotic death in certain cell lines

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other substances can affect the stability and activity of a compound . .

Direcciones Futuras

The future development trend and prospect of the synthesis of benzothiazoles, including 5-Benzothiazolecarbonitrile, are anticipated to be related to green chemistry . The synthesis of benzothiazole compounds from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials are expected to be further explored .

Análisis Bioquímico

Biochemical Properties

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . These derivatives have shown to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

A benzothiazole derivative has been shown to interfere with cell proliferation in both cell lines and tumor cells, leading to significant G2/M arrest . This derivative treatment resulted in elevated levels of reactive oxygen species (ROS) and subsequently, DNA double-strand breaks (DSBs) explaining the observed G2/M arrest .

Molecular Mechanism

Benzothiazole derivatives have been shown to affect cell cycle, directly or indirectly . Direct cell cycle inhibitors act on proteins, which are involved in the process of cell division. On the other hand, indirect cell cycle inhibitors induce specific cell cycle phase arrest due to the damage or inhibition of biomolecules that are related to cell cycle events .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been synthesized and their inhibitory concentrations were compared with the standard reference drugs .

Dosage Effects in Animal Models

Animal models are used to identify novel anxiolytic compounds and to study the mechanisms whereby these compounds produce their anxiolytic effects .

Metabolic Pathways

Metabolic pathways support the enzyme flux that converts input chemicals into energy and cellular building blocks .

Transport and Distribution

The properties of the benzothiazole moiety are strongly affected by the nature and position of substitutions .

Subcellular Localization

Mass-spectrometry based spatial proteomics have enabled the proteome-wide mapping of protein subcellular localization .

Propiedades

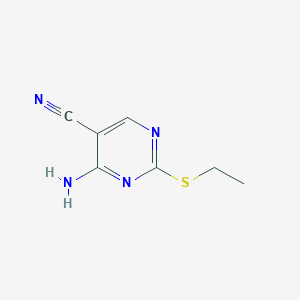

IUPAC Name |

1,3-benzothiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2S/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZWJUNXNZGVOOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443643 | |

| Record name | 5-Benzothiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58249-57-3 | |

| Record name | 5-Benzothiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

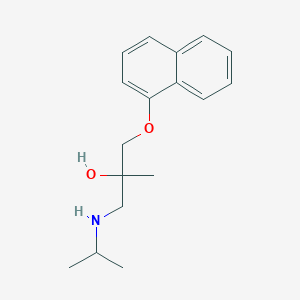

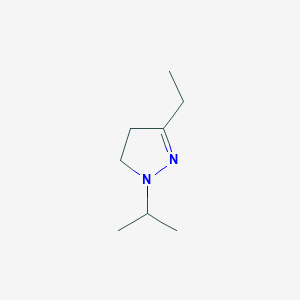

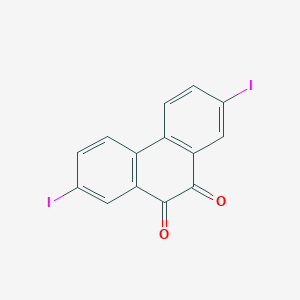

Synthesis routes and methods

Procedure details

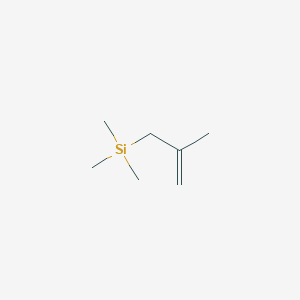

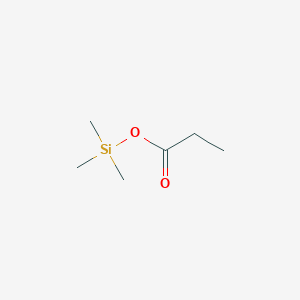

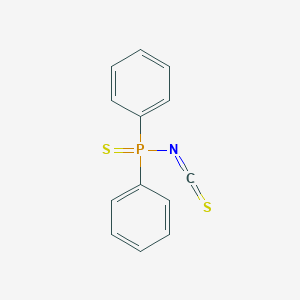

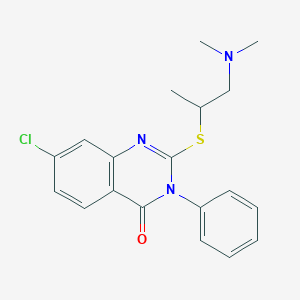

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.